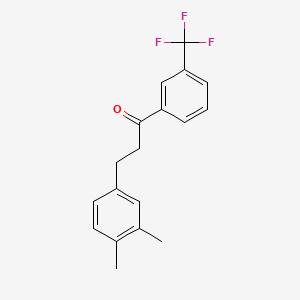

![molecular formula C20H31NO3 B1343589 Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate CAS No. 951886-16-1](/img/structure/B1343589.png)

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of specific reagents to achieve the desired product. In the case of the compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, the synthesis was achieved by treating 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene, resulting in a 60% yield. The structure of the resulting compound was confirmed through X-ray diffraction analysis. This compound exhibits interesting reactivity, transforming into various products such as carbenium iodide, 1,3-diselenole, and dithiocarboxylate when reacted with different reagents like MeI, dimethyl acetylenedicarboxylate, and elemental sulfur, respectively .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical and chemical properties. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds that contribute to its structural stability. Additionally, the molecular structure is stabilized by π-π interactions, which are significant in the context of molecular interactions and can influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of new structures with different properties. The title compound in the third paper, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, was synthesized through an intramolecular cycloaddition reaction. This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex cyclic structures. The resulting compound exhibits envelope conformations in its pyrrolidine and 3,4-dihydro-2H-pyran rings, and the two benzene rings are twisted relative to each other, which could affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of weak intermolecular C—H⋯O hydrogen bonding in the crystal structure of the hexahydrochromeno[4,3-b]pyrrole derivative can affect its melting point, solubility, and crystal packing. The disordered ethoxy group in the ester unit of this compound indicates flexibility in the molecular structure, which could have implications for its physical properties and behavior in different environments .

科学的研究の応用

Compound Formation and Chemical Reactions

The diethyl ester of o-phenylenebis(oxamic acid) undergoes complex reactions, forming various compounds. This has implications for understanding reaction pathways and compound formation in chemical synthesis. For instance, the treatment of this ester with methylamine does not yield pure methyl ester of o-phenylene(N'-methyloxamide)(oxamic acid) as previously thought, but a mixture including this compound, the dimethyl ester of o-phenylenebis(oxamic acid), 1,4-dihydro-2,3-quinoxalinedione, and o-phenylenebis(N'-methyloxamide) (Abdulmalic et al., 2013). This insight is crucial for chemical synthesis involving similar compounds.

Material Synthesis and Properties

4-(2-(diethylamino)ethyl) phenyl acid is significant as an intermediate in organic synthesis. Its properties such as low toxicity, good thermal stability, and compatibility make it an important compound in the field of material science and engineering (Zhang Da, 2015). The synthesis and structural properties of such compounds provide a foundation for developing new materials with specific characteristics.

Magnetic Properties and Superexchange Interactions

The ethyl ester of o-phenylenebis(oxamic acid) is involved in forming compounds with interesting magnetic properties. These compounds and their interactions are significant for understanding magnetic superexchange interactions, which are fundamental in materials science, particularly in the development of magnetic materials. The treatment of this ester leads to compounds like mononuclear [(n)Bu4N]2[Cu(opooMe)] and novel asymmetric trinuclear Cu3(opooMe)(pmdta)22·3MeCN, showcasing intriguing magnetic properties (Abdulmalic et al., 2012).

特性

IUPAC Name |

ethyl 8-[4-(diethylamino)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c1-4-21(5-2)18-15-13-17(14-16-18)19(22)11-9-7-8-10-12-20(23)24-6-3/h13-16H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPAXVHDRDSEMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

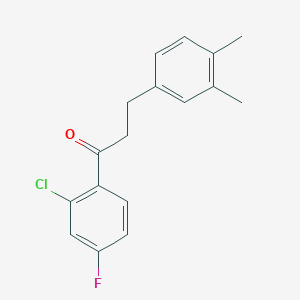

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)

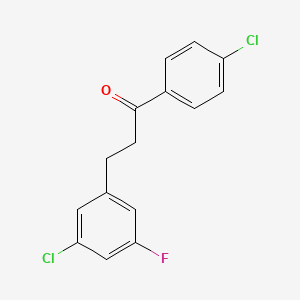

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)